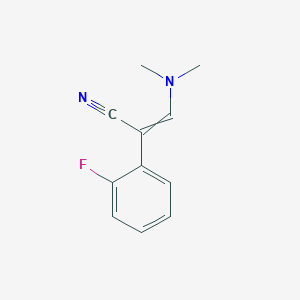![molecular formula C15H25N3 B1427553 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine CAS No. 1305785-67-4](/img/structure/B1427553.png)
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine
Vue d'ensemble
Description
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally similar to tramadol. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanisms of opioid analgesia and addiction.
Applications De Recherche Scientifique
Antihistamine Development
The piperazine moiety is a common feature in antihistamine drugs. Its incorporation into drug substances can enhance pharmacokinetic properties, making it valuable in the development of new antihistamines. These drugs are crucial for treating allergic reactions by blocking histamine receptors in the body .
Antiparasitic Agents
Piperazine derivatives have been used in the treatment of parasitic infections. The structural flexibility of piperazine allows for the creation of compounds that can interfere with the biological processes of parasites, potentially leading to new treatments for diseases such as malaria and helminth infections .
Antifungal and Antibacterial Agents
The compound’s structure suggests potential use in developing antifungal and antibacterial agents. Its piperazine ring can be modified to target specific pathogens, aiding in the fight against drug-resistant strains of bacteria and fungi .
Antipsychotic and Antidepressant Medications
Piperazine derivatives are known to possess central nervous system (CNS) activity, which can be harnessed to develop new antipsychotic and antidepressant medications. These drugs can help manage conditions like schizophrenia and major depressive disorder by modulating neurotransmitter systems .
Anti-inflammatory Drugs
The anti-inflammatory properties of piperazine derivatives make them candidates for the development of new anti-inflammatory drugs. These could be particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antitumor and Antidiabetic Drugs
Research has indicated that piperazine structures can be effective in antitumor and antidiabetic drug development. Their ability to interact with various biological targets can lead to innovative treatments for cancer and diabetes, two of the most prevalent diseases worldwide .
Neurodegenerative Disease Treatment
Compounds with a piperazine ring have shown promise in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s. They may help in the development of drugs that can alleviate symptoms or potentially slow the progression of these diseases .
Psychoactive Substance Research
While piperazine derivatives are sometimes used illegally for recreational purposes, they also offer a research avenue for understanding the effects of psychoactive substances on the brain. This can contribute to the development of treatments for substance abuse disorders .
Propriétés
IUPAC Name |
2-methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-4-6-14(11-13)18-9-7-17(8-10-18)12-15(2,3)16/h4-6,11H,7-10,12,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYDWUFHBQZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)


![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)


![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)


